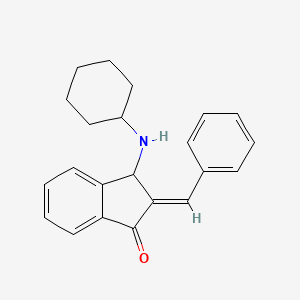
3,6-Diethylphthalonitrile
描述
3,6-Diethylphthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of phthalonitrile, characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 6 positions. This compound is primarily used as an intermediate in the synthesis of various advanced materials, including phthalocyanines, which are important in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Diethylphthalonitrile can be synthesized through a multi-step process involving the alkylation of phthalonitrile. One common method involves the Friedel-Crafts alkylation of phthalonitrile with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
化学反应分析
Types of Reactions: 3,6-Diethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalic acids or derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phthalic acids or their derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
科学研究应用
3,6-Diethylphthalonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of phthalocyanines, which are used in dyes, pigments, and as catalysts in organic reactions.
Biology: Phthalocyanines derived from this compound are explored for their potential in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into the use of phthalocyanines in medical imaging and as photosensitizers in photodynamic therapy.
Industry: Used in the production of high-performance materials, including polymers and resins with enhanced thermal and chemical stability.
作用机制
The mechanism of action of 3,6-Diethylphthalonitrile primarily involves its conversion to phthalocyanines. These compounds exhibit unique electronic properties due to their conjugated ring systems, allowing them to interact with light and generate reactive oxygen species. This property is exploited in photodynamic therapy, where phthalocyanines are activated by light to produce cytotoxic species that can kill cancer cells.
相似化合物的比较
Phthalonitrile: The parent compound without ethyl substitutions.
3,6-Dimethylphthalonitrile: Similar structure with methyl groups instead of ethyl groups.
Tetraethylphthalonitrile: Contains four ethyl groups on the benzene ring.
Uniqueness: 3,6-Diethylphthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the properties of the phthalocyanines derived from it. The ethyl groups provide steric hindrance and electronic effects that can be advantageous in certain applications, such as enhancing solubility and modifying electronic properties.
属性
IUPAC Name |
3,6-diethylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10(4-2)12(8-14)11(9)7-13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCVFZQMQUYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3177030.png)




